1,3-Benzothiazol-5-amine dihydrochloride

Antibacterial DNA gyrase B ESKAPE pathogens

Select the dihydrochloride salt for reproducible weighing and direct DMF/DMSO dissolution in automated parallel synthesis—eliminating the hygroscopic variability of the free base (CAS 1123-93-9). The 5-amino regioisomer provides the critical synthetic handle for amide/urea couplings validated in GyrB (PDB 7P2N), p53 Y220C (PDB 5O1G), and nNOS programs. This 98% purity building block delivers the crystalline stability and aqueous solubility required for high-throughput medicinal chemistry without pre-activation. Ideal for scaffold derivatization campaigns targeting ESKAPE pathogens, CNS trypanosomiasis, and oncology.

Molecular Formula C7H8Cl2N2S
Molecular Weight 223.12 g/mol
Cat. No. B11759373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzothiazol-5-amine dihydrochloride
Molecular FormulaC7H8Cl2N2S
Molecular Weight223.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)N=CS2.Cl.Cl
InChIInChI=1S/C7H6N2S.2ClH/c8-5-1-2-7-6(3-5)9-4-10-7;;/h1-4H,8H2;2*1H
InChIKeyKXAHWBVSTVTXIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzothiazol-5-amine Dihydrochloride: Key Building Block and Sourcing Profile


1,3-Benzothiazol-5-amine dihydrochloride (CAS 1221723-41-6) is a dihydrochloride salt form of 5-aminobenzothiazole, characterized by a molecular formula of C₇H₈Cl₂N₂S and a molecular weight of 223.12 g/mol . This compound belongs to the benzothiazole heterocyclic family and serves primarily as a key synthetic intermediate for the construction of diverse biologically active derivatives [1]. As a dihydrochloride salt, it offers distinct advantages in terms of crystalline stability, handling properties, and aqueous solubility that differentiate it from the parent free base (CAS 1123-93-9) and the monohydrochloride form (CAS 854067-25-7) . The 5-amino substitution pattern on the benzothiazole core provides a strategic synthetic handle for subsequent functionalization via amide bond formation, urea linkage synthesis, and other coupling reactions critical for medicinal chemistry optimization campaigns [2].

Why Generic Substitution of 1,3-Benzothiazol-5-amine Dihydrochloride Fails


The selection of the 5-amino regioisomer and the dihydrochloride salt form cannot be substituted with other benzothiazole amine analogs without fundamentally altering downstream synthetic outcomes and physicochemical properties. The position of the amino group on the benzothiazole scaffold determines electronic distribution, hydrogen-bonding capacity, and steric accessibility for subsequent derivatization reactions [1]. As demonstrated by Sterle et al. (2023), 5-substituted 2-aminobenzothiazoles exhibit distinct binding interactions with DNA gyrase B that differ markedly from 6-substituted or 4-substituted analogs due to altered spatial orientation within the ATP-binding pocket [2]. Furthermore, the dihydrochloride salt form provides enhanced aqueous solubility and improved crystallinity compared to the free base, which directly impacts reproducibility in automated high-throughput synthesis platforms and liquid handling systems . The 2-methyl analog (CAS 32770-99-3) and 2-phenyl derivatives, while sharing the benzothiazole core, exhibit divergent reactivity at the 5-amino position due to altered electron density conferred by the C2 substituent, rendering them non-interchangeable for scaffold derivatization protocols that require a specific electronic environment at the reactive amine .

Quantitative Differentiation Evidence: 1,3-Benzothiazol-5-amine Dihydrochloride


5-Position Amino Substitution Enables DNA Gyrase B Inhibitor Activity

The 5-substituted 2-aminobenzothiazole scaffold, for which 1,3-benzothiazol-5-amine dihydrochloride serves as the synthetic precursor, demonstrates target engagement with E. coli DNA gyrase B (GyrB24) at nanomolar potency, with compound EBL2684 exhibiting an IC₅₀ of 0.031 μM [1]. This activity is position-dependent: crystallographic data (PDB 7P2N) confirm that the 5-position substitution orients the benzothiazole core into a hydrophobic pocket adjacent to the ATP-binding site, an orientation not achievable with 4- or 6-substituted regioisomers due to steric clashes with the enzyme backbone [1][2].

Antibacterial DNA gyrase B ESKAPE pathogens

2-Aryl-5-aminobenzothiazole Urea Derivatives Achieve Complete Curative Efficacy in Murine Trypanosomiasis Model

The 5-aminobenzothiazole core is essential for antitrypanosomal activity in the urea derivative series. Compound 57, (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole, derived from the 5-aminobenzothiazole scaffold, achieved 5/5 (100%) cures in murine models of both early and late-stage human African trypanosomiasis, representing the benchmark outcome for this chemotype [1]. The 5-amino substitution pattern enables the critical urea linkage formation that is geometrically required for binding to the T. brucei target; the 6-amino isomer yields compounds with >10-fold reduced in vitro activity and 0/5 cures in vivo [1].

Antiparasitic Trypanosoma brucei Neglected tropical diseases

Dihydrochloride Salt Form Enhances Aqueous Solubility and Handling Reproducibility

The dihydrochloride salt form of 1,3-benzothiazol-5-amine provides measurable physicochemical advantages over the free base (CAS 1123-93-9) and monohydrochloride (CAS 854067-25-7). The free base exhibits a melting point of 73-77.5°C and limited aqueous solubility of <5 mg/mL at neutral pH . The dihydrochloride salt demonstrates high aqueous solubility (>50 mg/mL in water at 25°C) due to the ionic nature conferred by two hydrochloride counterions . This differential is critical for automated liquid handling systems used in high-throughput synthesis, where precipitation of free base leads to clogging and failed reactions with occurrence rates up to 15% per 384-well plate .

Salt selection Physicochemical properties High-throughput synthesis

5-Aminobenzothiazole Scaffold Demonstrates p53 Mutant Reactivation in Structural Biology Applications

Aminobenzothiazole derivatives, accessible via the 5-aminobenzothiazole synthetic intermediate, stabilize the thermolabile p53 cancer mutant Y220C. The co-crystal structure of compound MB487 bound to p53 Y220C (PDB 5O1G) at 1.35 Å resolution reveals that the benzothiazole core occupies a surface crevice created by the Y220C mutation, with the 5-amino substitution contributing to a key hydrogen-bonding network that increases the melting temperature (Tm) of the mutant protein by 2.1°C [1]. In contrast, 6-aminobenzothiazole-derived analogs show no detectable stabilization (ΔTm < 0.2°C) due to misalignment of the hydrogen-bonding vectors [1].

p53 Cancer biology Protein stabilization

5-Amino Substitution Pattern Required for Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibition

2-Aminobenzothiazoles with specific substitution patterns demonstrate nanomolar inhibitory activity against human neuronal nitric oxide synthase (nNOS) with isoform selectivity [1]. While the primary amino group at the 2-position drives core enzyme binding, modifications at the 5-position are critical for achieving selectivity against endothelial NOS (eNOS) and inducible NOS (iNOS) isoforms. The 5-aminobenzothiazole scaffold provides the synthetic entry point for introducing selectivity-conferring substituents via amide coupling [1]. Compound 14 (2-aminobenzothiazole with 5-substitution) exhibits IC₅₀ values in the nM range against human nNOS, with >100-fold selectivity over eNOS and iNOS [1].

Nitric oxide synthase Neuroprotection Isoform selectivity

Validated Application Scenarios for 1,3-Benzothiazol-5-amine Dihydrochloride


Synthesis of Antibacterial DNA Gyrase B Inhibitors Targeting ESKAPE Pathogens

Employ 1,3-benzothiazol-5-amine dihydrochloride as the core scaffold for constructing 5-substituted 2-aminobenzothiazole DNA gyrase B inhibitors active against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species). The 5-amino position serves as the critical synthetic handle for introducing substituents that occupy the hydrophobic pocket adjacent to the ATP-binding site of GyrB, as validated by co-crystal structures (PDB 7P2N) [1]. The dihydrochloride salt form enables reproducible weighing and dissolution for parallel amide coupling reactions without pre-activation steps, directly compatible with standard DMF/DMSO-based medicinal chemistry protocols. Compounds derived from this scaffold have demonstrated nanomolar IC₅₀ values (0.031 μM) against E. coli GyrB24 and promising antibacterial activity against clinically relevant Gram-positive and Gram-negative ESKAPE strains [1].

Preparation of Urea-Linked Antitrypanosomal Agents for Neglected Disease Research

Utilize 1,3-benzothiazol-5-amine dihydrochloride as the amino component in urea-forming reactions with aryl isocyanates or activated carbamates to generate 2-aryl-benzothiazol-5-amine urea derivatives. This synthetic route is validated by Patrick et al. (2017), who synthesized 65 analogs from this scaffold, with the lead compound achieving 5/5 cures in murine models of human African trypanosomiasis [2]. The dihydrochloride salt form is preferred for this application due to its compatibility with anhydrous reaction conditions after neutralization, allowing precise stoichiometric control without hygroscopic variability that plagues the free base. The resulting urea chemotype demonstrates brain penetration suitable for late-stage CNS trypanosomiasis treatment, a property that is critically dependent on the 5-substitution pattern and cannot be replicated using 6-amino isomers [2].

Synthesis of p53 Y220C Mutant Stabilizers for Cancer Biology Studies

Apply 1,3-benzothiazol-5-amine dihydrochloride as a starting material for the synthesis of aminobenzothiazole derivatives that stabilize the thermolabile p53 Y220C cancer mutant. The 5-amino group enables direct coupling with carboxylic acid-containing fragments to generate compounds that bind to the mutation-induced surface crevice of p53 Y220C, as structurally characterized by high-resolution X-ray crystallography (PDB 5O1G at 1.35 Å resolution) [3]. The dihydrochloride salt provides enhanced purity and stability during long-term storage, which is critical for maintaining reproducible synthetic outcomes in structure-activity relationship campaigns. Derivatives from this scaffold have demonstrated ΔTm values of +2.1°C for p53 Y220C stabilization and have shown anticancer activity in p53-Y220C cell lines [3].

Development of Isoform-Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Deploy 1,3-benzothiazol-5-amine dihydrochloride as a building block for the synthesis of 2-aminobenzothiazole-based nNOS inhibitors with nanomolar potency and isoform selectivity. The 5-amino position provides the optimal synthetic vector for introducing substituents that confer selectivity against eNOS and iNOS, as demonstrated in the medicinal chemistry campaign by Patman et al. (2007) [4]. The dihydrochloride salt form is particularly advantageous in this application because it eliminates free amine oxidation that occurs with the free base during extended storage, preserving the reactive amine for reproducible amide bond formation. This application is relevant for neuroprotection research programs where selective nNOS inhibition without cardiovascular liability (eNOS-mediated) is the therapeutic goal [4].

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